molecular formula C10H14N4O B3847435 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No. B3847435
M. Wt: 206.24 g/mol
InChI Key: VDIRNWGRYXZFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one, also known as BMTP-7, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, apoptosis, and DNA repair. Due to its essential role in cancer and other diseases, CK2 has emerged as an attractive target for drug discovery. BMTP-7 has shown promising results in inhibiting CK2 activity and has become a subject of interest for many researchers.

Mechanism of Action

3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one inhibits CK2 activity by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2-mediated phosphorylation of its downstream targets, leading to the disruption of various cellular processes that are regulated by CK2. Moreover, 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Moreover, 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been shown to induce autophagy in cancer cells, which is a cellular process that leads to the degradation of damaged proteins and organelles. In addition, 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been found to inhibit angiogenesis, which is the process of formation of new blood vessels that is crucial for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has several advantages for lab experiments. It is a highly selective inhibitor of CK2 and has been shown to have minimal off-target effects. Moreover, 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has good solubility in water and can be easily administered to cells or animals. However, the main limitation of 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is its low bioavailability, which limits its use in vivo. Moreover, the synthesis of 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one is complex and requires multiple steps, which makes it expensive and time-consuming.

Future Directions

There are several future directions for the research on 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one. One direction is to improve the bioavailability of 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one by developing more efficient delivery systems. This could involve the use of nanoparticles or liposomes to enhance the uptake of 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one by cells or tissues. Another direction is to explore the potential of 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one as a radiosensitizer in cancer therapy. 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been shown to enhance the sensitivity of cancer cells to radiation therapy, and further studies could investigate its potential in combination with other radiation sensitizers. Moreover, the development of more potent and selective CK2 inhibitors based on the structure of 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one could lead to the discovery of novel anticancer agents.

Scientific Research Applications

3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one has been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.

properties

IUPAC Name

3-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-3-4-5-13-7-11-14-9(15)6-8(2)12-10(13)14/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIRNWGRYXZFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NN2C1=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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